Moxonidine hydrochloride

説明

Moxonidine hydrochloride is a new-generation centrally acting antihypertensive drug . It’s used to treat hypertension, especially in cases where ACE inhibitors, β-blockers, calcium channel blockers, and thiazides are not appropriate or provide inadequate blood pressure control . It has also been shown to present blood pressure-independent beneficial effects on insulin resistance syndrome .

Molecular Structure Analysis

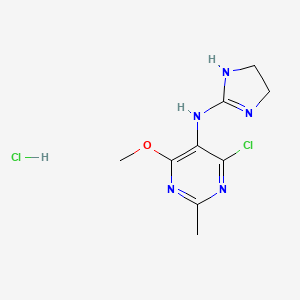

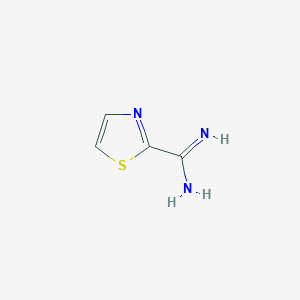

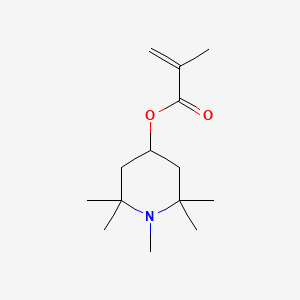

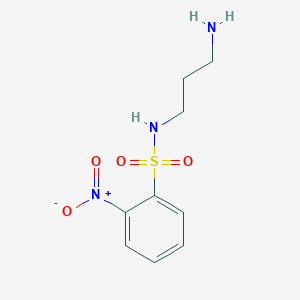

Moxonidine hydrochloride has the molecular formula C9H12ClN5O . Its molecular weight is 278.14 . The chemical structure can be represented as 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine .Chemical Reactions Analysis

Moxonidine hydrochloride has been subjected to various degradation studies. It is unstable towards acid and base hydrolysis . A reverse phase ultra-performance liquid chromatographic (RP-UPLC) method was developed and validated for the routine analysis of moxonidine in the presence of its degradation products .Physical And Chemical Properties Analysis

Moxonidine hydrochloride is a solid, white to off-white substance . It has a melting point of 206 °C / 402.8 °F .科学的研究の応用

1. Role in Hypertension Management

Moxonidine hydrochloride, known for its selective agonist activity at imidazoline I1 receptors, plays a significant role in the management of hypertension. Its mechanism involves the reduction of peripheral sympathetic activity, leading to decreased peripheral vascular resistance. This action makes it effective both as monotherapy and as adjunctive therapy in hypertension treatment, particularly in patients with mild to moderate levels of the condition. Studies have shown that moxonidine can reduce blood pressure effectively, comparable to first-line antihypertensives, and has a beneficial impact on the metabolic profile of patients with hypertension, diabetes mellitus, or impaired glucose tolerance (Fenton, Keating, & Lyseng-Williamson, 2006); (Fenton, Keating, & Lyseng-Williamson, 2012).

2. Metabolic and Cardiovascular Effects

Moxonidine's effects extend beyond blood pressure control to include metabolic and cardiovascular benefits. It has been observed to contribute to the reduction of left ventricular mass and improve markers of endothelial dysfunction and end-organ damage, such as microalbuminuria, in hypertensive patients. These effects are particularly beneficial for patients with type 2 diabetes or impaired glucose tolerance (Fenton, Keating, & Lyseng-Williamson, 2006).

3. Effects on Atherosclerosis

Recent research has shown that moxonidine can inhibit atherosclerosis in Apolipoprotein E-deficient mice. This effect is associated with increased oxidized LDL uptake by vascular smooth muscle cells, VSMC migration, ABCG1 expression in VSMCs, and lipid hydroperoxide levels in plasma. This indicates moxonidine's potential role in atherosclerosis management (Wang et al., 2023).

4. Sympathoinhibition and Endothelial Function

Moxonidine's sympathoinhibitory effects, while not significantly affecting blood pressure in obesity-related hypertension, do not detract from its potential role in improving endothelial function and reducing sympathetic nerve activity (Dorresteijn et al., 2013).

5. Neurohumoral Effects in Hypertension

Moxonidine's central activity in the rostral ventrolateral medulla contributes to its hypotensive effects, mediated by GABAergic mechanisms. This reflects its role in sympathoinhibition and neurohumoral balance in the context of hypertension management (Peng et al., 2011).

6. Synthesis and Chemical Properties

Understanding the synthesis process of moxonidine hydrochloride enhances insights into its pharmaceutical applications. It is synthesized from acetamidine hydrochloride via multiple chemical processes, including cyclization, nitration, chlorination, reduction, and dehydration (Wu Yin & Middle, 2001); (Huang Qi-lin, 2007).

7. Pharmacokinetic Profile

The pharmacokinetics of moxonidine in Fischer 344 rats, including metabolism, disposition, and tissue distribution, provide critical insights into its effectiveness and potential side effects in humans. This knowledge is essential for optimizing dosing and understanding the drug's behavior in the body (He et al., 2000).

作用機序

Moxonidine is a selective agonist at the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. Moxonidine therefore causes a decrease in sympathetic nervous system activity and, therefore, a decrease in blood pressure .

Safety and Hazards

Moxonidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

特性

IUPAC Name |

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5O.ClH/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9;/h3-4H2,1-2H3,(H2,11,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPAWQYZQVUVHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017461 | |

| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moxonidine hydrochloride | |

CAS RN |

75438-58-3, 75536-04-8 | |

| Record name | Moxonidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075438583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RYW07SK5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

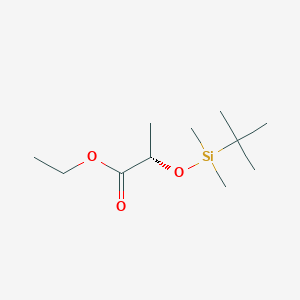

![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)

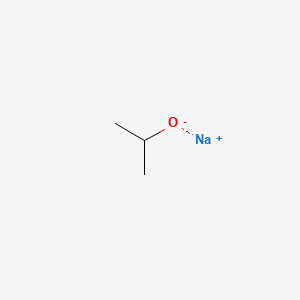

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)